3-Amino-4-pyridazinecarboxylic acid
Overview
Description
3-Amino-4-pyridazinecarboxylic acid is a derivative of Pyridazine . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 3-Amino-4-pyridazinecarboxylic acid involves a reaction with benzaldehyde . The reaction mixture was allowed to cool and sodium triacetoborohydride was added .Molecular Structure Analysis
The molecular formula of 3-Amino-4-pyridazinecarboxylic acid is C5H5N3O2 . The InChI code is 1S/C5H5N3O2/c6-4-3(5(9)10)1-2-7-8-4/h1-2H, (H2,6,8)(H,9,10) . The Canonical SMILES is C1=CN=NC(=C1C(=O)O)N .Physical And Chemical Properties Analysis
The molecular weight of 3-Amino-4-pyridazinecarboxylic acid is 139.11 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 89.1 Ų .Scientific Research Applications
Synthesis and Structural Analysis
- 3-Amino-4-pyridazinecarboxylic acid derivatives have been synthesized and structurally analyzed, demonstrating applications in organic chemistry and compound formation. For instance, reactions with various aryl diazonium salts led to the formation of specific pyridazinecarboxylates, which were further characterized by X-ray structure analysis (Mittelbach, Wagner, & Kratky, 1987).
Potential Anticancer Agents
- Some derivatives of 3-Amino-4-pyridazinecarboxylic acid have been explored for their potential as anticancer agents. The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to 3-Amino-4-pyridazinecarboxylic acid, have been developed and evaluated for antitumor activity (Temple, Rose, Comber, & Rener, 1987).
Synthesis of Novel Pyridazin-3-one Derivatives
- A new class of pyridazin-3-one derivatives, related to 3-Amino-4-pyridazinecarboxylic acid, has been synthesized. These derivatives have potential applications in developing new compounds with diverse biological activities (Ibrahim & Behbehani, 2014).
Herbicidal Activities
- Derivatives of 3-Amino-4-pyridazinecarboxylic acid have been studied for their herbicidal activities, showing potential in agricultural applications. Specifically, novel 3-N-substituted amino pyridazine derivatives have demonstrated effective herbicidal properties (Xu et al., 2008).
Safety And Hazards
The safety data sheet for 3-Amino-4-pyridazinecarboxylic acid indicates that it is considered hazardous . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
3-aminopyridazine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-3(5(9)10)1-2-7-8-4/h1-2H,(H2,6,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOOFYQDXAMIBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423331 | |
Record name | 3-Amino-4-pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-pyridazinecarboxylic acid | |
CAS RN |
21141-03-7 | |
Record name | 3-Amino-4-pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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